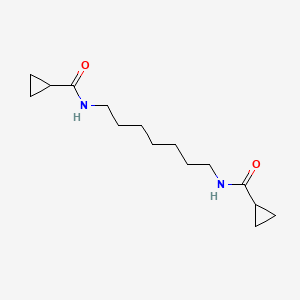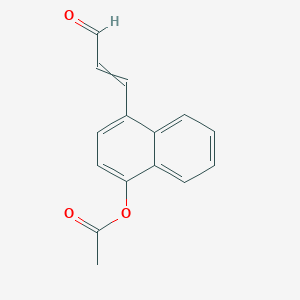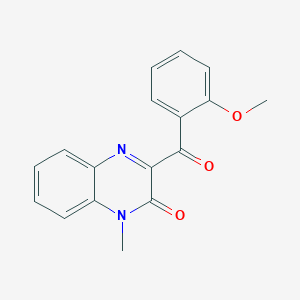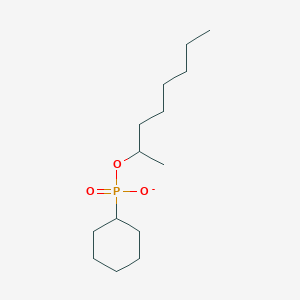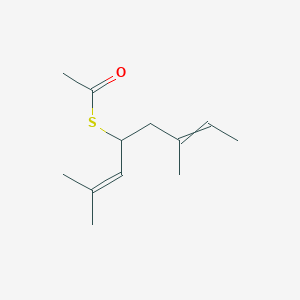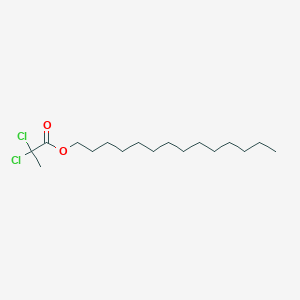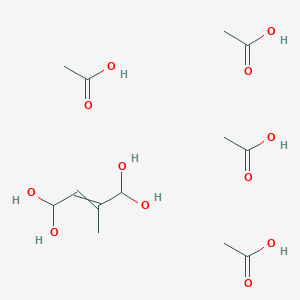![molecular formula C29H27N B14376598 Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- CAS No. 88065-01-4](/img/structure/B14376598.png)
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzo[h]quinoline core substituted with a 2-(1,1-dimethylethyl) group and two phenyl groups at positions 4 and 9.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline derivatives typically involves cycloisomerization reactions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions are performed under mild conditions and offer high yields.
Industrial Production Methods
Industrial production methods for benzo[h]quinoline derivatives often utilize green and sustainable chemistry approaches. These include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
Benzo[h]quinoline derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as fluorescent probes for studying biological systems due to their luminescent properties.
Medicine: Investigated for their potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of benzo[h]quinoline derivatives involves their interaction with various molecular targets and pathways. For example, these compounds can act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: Another nitrogen-containing heterocyclic compound with similar applications.
Acridine: Known for its use in dye production and as an antiseptic.
Benzo[c]acridine: Exhibits antibacterial and anticancer activities.
Uniqueness
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88065-01-4 |
|---|---|
Formule moléculaire |
C29H27N |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-tert-butyl-4,9-diphenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C29H27N/c1-29(2,3)27-19-25(21-12-8-5-9-13-21)24-17-16-22-14-15-23(18-26(22)28(24)30-27)20-10-6-4-7-11-20/h4-15,18-19H,16-17H2,1-3H3 |
Clé InChI |
FXWYWOOBRZTLHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(CCC3=C2C=C(C=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



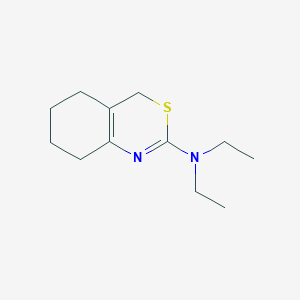
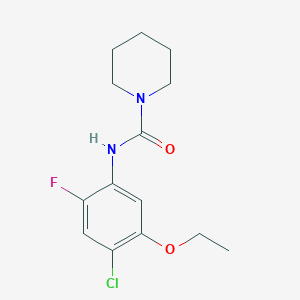
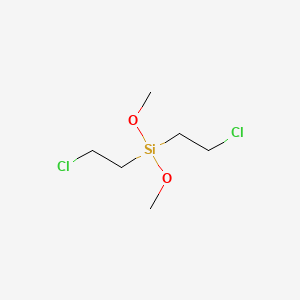
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)

![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
